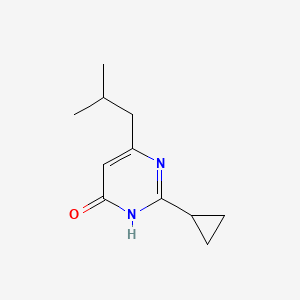

4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-

Overview

Description

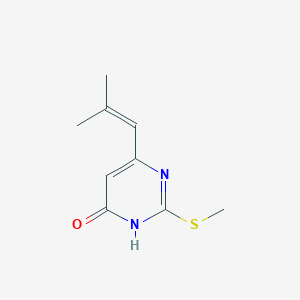

“4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol1. It is also known as CPI-444, a small molecule inhibitor of a protein called adenosine A2A receptor (A2AR), which is expressed in high levels in certain immune cells2.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1,2,4-substituted triazoles involves the use of IR and NMR spectroscopic techniques3. However, the specific synthesis process for “4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-” is not explicitly mentioned in the retrieved sources.Molecular Structure Analysis

The molecular structure of “4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-” is defined by its molecular formula, C11H16N2O1. However, the specific structural details such as bond lengths, angles, and conformation are not provided in the retrieved sources.

Chemical Reactions Analysis

The chemical reactions involving “4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-” are not explicitly mentioned in the retrieved sources. However, related compounds such as 1,2,4-substituted triazoles have been studied for their inhibitory effects on acetyl and butyrylcholinesterase enzymes3.Physical And Chemical Properties Analysis

The physical and chemical properties of “4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-” are not explicitly mentioned in the retrieved sources. The molecular formula is C11H16N2O and the molecular weight is 192.26 g/mol1.

Scientific Research Applications

Supramolecular Chemistry and Dimerization

Strong dimerization of ureidopyrimidinones, closely related to pyrimidinones, occurs via quadruple hydrogen bonding. This property is significant in the solid state and in solution, showcasing the potential for building supramolecular structures through hydrogen bond networks. This finding underscores the utility of ureidopyrimidinone functionalities as building blocks for complex molecular assemblies (Beijer et al., 1998).

Energetic Studies and Tautomeric Behavior

An energetic study of 4(3H)-pyrimidinone evaluated its tautomeric equilibriums and hydrogen bonding, providing insights into its stability and structural preferences. This work is vital for understanding pyrimidinone's behavior in different environments, which can be applied to various fields, including pharmaceuticals and materials science (Galvão et al., 2014).

Photochemistry and Matrix Isolation Studies

Research involving the Dewar form of 4(3H)-pyrimidinone explored its identification through ab initio calculations and matrix isolation photochemistry. Such studies reveal the photoreactivity of pyrimidinones, which could inform the development of photoresponsive materials (Lapinski et al., 1994).

Structural Insights and Molecular Design

The crystal structure and computational study of various pyrimidinone derivatives provide valuable insights into their molecular design. This research aids in understanding the structural determinants for the activity of pyrimidinone-based compounds, which is crucial for their application in medicinal chemistry and material science (Craciun et al., 1999).

Synthesis and Chemical Reactivity

Studies on the silver-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and alkynoates, and the acetylation and ring-opening reactions of 4(3H)-pyrimidinone derivatives, showcase the chemical reactivity and synthetic versatility of pyrimidinones. These findings contribute to the development of new synthetic routes for pyrimidinone-based compounds with potential applications in drug discovery and material science (Chen et al., 2017; Sodum et al., 1986).

Safety And Hazards

The safety and hazards associated with “4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-” are not provided in the retrieved sources. It is mentioned that this product is not intended for human or veterinary use and is for research use only1.

Future Directions

The future directions for “4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-” are not explicitly mentioned in the retrieved sources. However, given its role as an inhibitor of the adenosine A2A receptor (A2AR), it may have potential applications in immunology and oncology2.

Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. Further research may provide additional insights.

properties

IUPAC Name |

2-cyclopropyl-4-(2-methylpropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)5-9-6-10(14)13-11(12-9)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHUAULTNDRZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)

![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)